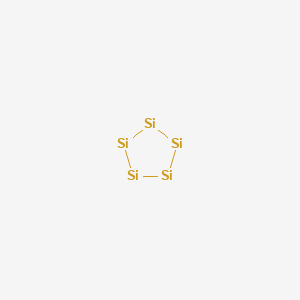
Cyclopentasilan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 11321044 is a synthetic compound that has been studied for its potential use in a variety of applications, such as drug discovery, drug delivery, and lab experiments.
Wissenschaftliche Forschungsanwendungen
Molekularelektronik
Cyclopentasilan-Stereoisomere wurden hinsichtlich ihres Potenzials in der molekularen Elektronik untersucht, insbesondere im Kontext der Leitfähigkeit von Molekülverbindungen. Die Konformation von Cyclopentasilanmolekülen kann ihren elektronischen Transportcharakter signifikant beeinflussen, wenn sie in Einzelmolekülverbindungen an Goldelektroden gebunden sind. Die zyklischen Pentasilane, insbesondere die cis- und trans-Isomere, zeigen eine geringere Leitfähigkeit als ihre linearen Gegenstücke aufgrund der schwachen σ-Konjugation in Si-Si-Bindungen . Diese Eigenschaft ist entscheidend für die Entwicklung elektronischer Bauteile auf molekularer Ebene.
Siliziumbasierte Nanostrukturen
Die Leitungseigenschaften von Silizium auf molekularer Ebene sind entscheidend, da Silizium-Bauelemente auf Längen unter 20 nm verkleinert werden. This compound und seine Derivate können verwendet werden, um die Transporteigenschaften komplexer siliziumbasierter Nanostrukturen wie Siliziumcluster, Nanodrähte und Silicen-2D-Schichten zu untersuchen . Das Verständnis dieser Eigenschaften ist entscheidend für die Weiterentwicklung von integrierten Schaltkreisen und der Nanotechnologie.
Konformationsanalyse
Die große konformationelle Flexibilität von this compound beeinflusst seine elektronische Struktur und Leitfähigkeit. Die Forschung hat gezeigt, dass verschiedene Konformationen von this compound-Stereoisomeren bei Raumtemperatur stabile molekulare Verbindungen bilden können, was für die Entwicklung stabiler und effizienter molekularer elektronischer Bauteile von Bedeutung ist .
Ladungstransportstudien
Der Einfluss der Ringkonformation auf die Ladungstransporteigenschaften von Cyclopentasilanstrukturen ist ein zentrales Forschungsgebiet. Theoretische Berechnungen und experimentelle Techniken wie die Rastertunnelmikroskop-basierte Break-Junction-Technik werden verwendet, um diese Eigenschaften zu untersuchen . Solche Studien sind grundlegend für die Zukunft der Elektronik auf molekularer Ebene.
σ-Orbital-Delokalisation
Die eingeschränkten Diederwinkelgeometrien innerhalb des Cyclopentasilanrings sind für die σ-Orbital-Delokalisation suboptimal, was die Leitfähigkeit beeinflusst . Diese Erkenntnis ist wertvoll für das Gebiet der Quantenchemie und der Materialwissenschaften, in denen Orbitalwechselwirkungen von entscheidender Bedeutung sind.
Wechselwirkungen durch den Raum
Aufgrund der geschwächten σ-Konjugation in this compound tragen Wechselwirkungen durch den Raum signifikant zur Leitfähigkeit bei . Diese Erkenntnis ist wichtig für die Entwicklung neuer Materialien und Moleküle mit maßgeschneiderten elektronischen Eigenschaften für bestimmte Anwendungen.
Wirkmechanismus
Target of Action
Cyclopentasilane, also known as CID 11321044, is primarily targeted at silicon-based devices in integrated circuits . It is of research interest due to its potential use as a liquid silicon ink for printing silicon structures on integrated circuits or solar cells .
Mode of Action
Cyclopentasilane interacts with its targets by altering their electronic transport characteristics . The vast conformational flexibility of Cyclopentasilane, particularly its cis and trans isomers, significantly impacts its conductance properties . The constrained dihedral geometries occurring within the ring of Cyclopentasilane are suboptimal for σ-orbital delocalization, leading to lower conductance values compared to linear silanes .
Biochemical Pathways
Cyclopentasilane affects the charge transport characteristics of cyclic pentasilane structures bound to gold electrodes in single molecule junctions . Two possible through-bond conduction pathways occur in Cyclopentasilane from one anchor group to the other: a trisilane and tetrasilane pathway . The weakened σ-conjugation in the molecule and through-space interactions contribute significantly to the conductance .
Pharmacokinetics
It is known that cyclopentasilane is a colorless pyrophoric liquid . It is sensitive and starts decomposing when heated over 84°C, losing hydrogen and polymerizing . More silane is produced as it is heated, and at 178°C, it yields disilane . When heated to over 250°C, it decomposes to a silicon hydrogen polymer .
Result of Action
The primary molecular effect of Cyclopentasilane’s action is the alteration of the electronic transport characteristics of its targets
Action Environment
The action of Cyclopentasilane is influenced by environmental factors such as temperature . As mentioned, Cyclopentasilane starts decomposing when heated over 84°C . Therefore, the efficacy and stability of Cyclopentasilane are highly dependent on the temperature of its environment.
Biochemische Analyse
Biochemical Properties
Cyclopentasilane plays a role in various biochemical reactions due to its unique silicon-hydrogen structure. It interacts with several enzymes and proteins, influencing their activity. For instance, cyclopentasilane can interact with hydrogenase enzymes, which facilitate the transfer of hydrogen atoms in biochemical reactions. The nature of these interactions often involves the formation of silicon-hydrogen bonds, which can alter the enzyme’s conformation and activity .
Cellular Effects
Cyclopentasilane has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, cyclopentasilane can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in gene expression patterns. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of cyclopentasilane involves its interaction with biomolecules at the molecular level. Cyclopentasilane can bind to specific proteins and enzymes, leading to either inhibition or activation of their activity. This binding often involves the formation of silicon-hydrogen bonds, which can induce conformational changes in the target biomolecule. These changes can subsequently affect the biomolecule’s function, leading to alterations in cellular processes such as gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclopentasilane can change over time due to its stability and degradation properties. Cyclopentasilane is sensitive to heat and begins to decompose at temperatures above 84°C, leading to the formation of silane and other silicon-hydrogen polymers . Over time, this degradation can impact its effectiveness in biochemical reactions and cellular processes. Long-term studies have shown that cyclopentasilane can have lasting effects on cellular function, particularly in in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of cyclopentasilane vary with different dosages in animal models. At lower doses, cyclopentasilane can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can lead to adverse effects such as cellular toxicity and metabolic disturbances. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable biological response. Toxic effects at high doses include cellular damage and disruption of normal metabolic functions .
Metabolic Pathways
Cyclopentasilane is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the activity of enzymes involved in silicon metabolism, leading to changes in metabolic flux and metabolite levels. For example, cyclopentasilane can interact with silicon transporters and enzymes that facilitate the incorporation of silicon into biomolecules. These interactions can affect the overall metabolic balance within the cell .
Transport and Distribution
Within cells and tissues, cyclopentasilane is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of cyclopentasilane across cellular membranes, ensuring its proper localization within the cell. Binding proteins can also play a role in its distribution, helping to sequester cyclopentasilane in specific cellular compartments. This distribution is crucial for its activity and function within the cell .
Subcellular Localization
Cyclopentasilane is localized in specific subcellular compartments, where it exerts its effects on cellular activity. It can be directed to particular organelles through targeting signals and post-translational modifications. For instance, cyclopentasilane may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Its subcellular localization is essential for its role in modulating cellular processes and maintaining cellular homeostasis .
Eigenschaften
InChI |
InChI=1S/Si5/c1-2-4-5-3-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGWIDQSNKSJLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]1[Si][Si][Si][Si]1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Si5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462194 |
Source


|
| Record name | Cyclopentasilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289-22-5 |
Source


|
| Record name | Cyclopentasilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
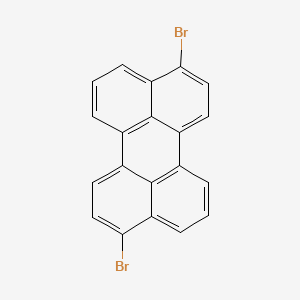
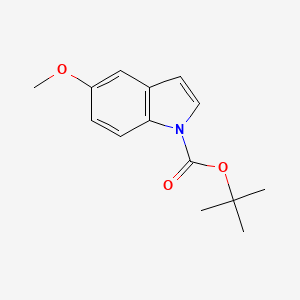
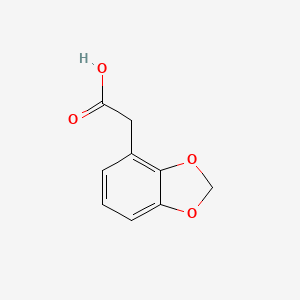
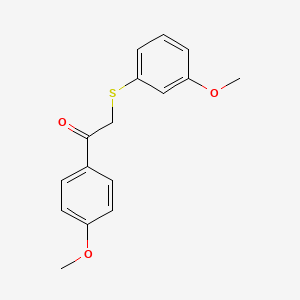
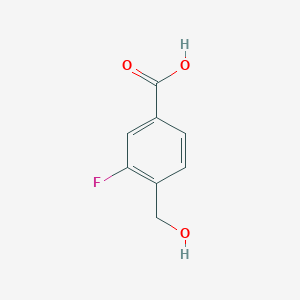

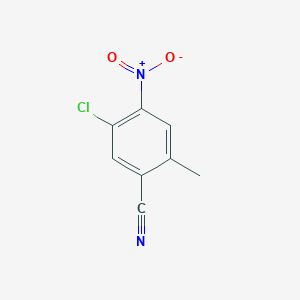

![(1R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B1589484.png)

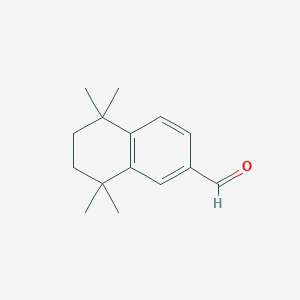
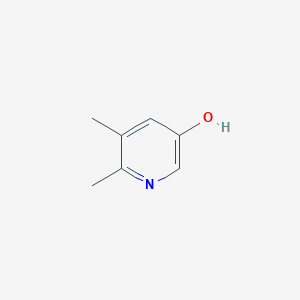
![Methyl imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1589493.png)
![1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1589495.png)
